Home > Products > Screening Compounds P95180 > (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one
(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one - 185835-97-6

(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one

Catalog Number: EVT-283469
CAS Number: 185835-97-6
Molecular Formula: C16H17F3N2O5
Molecular Weight: 374.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SL-25.1188 is a monoamine oxidase B (MAO-B) inhibitor potentially for treatment of Alzheimer's dementia and smoking cessation. SL-25.1188 is characterized in vivo by reversible binding, high brain uptake, and very slow plasma metabolism.
Classification

The compound is classified as an oxazolidinone due to the presence of the oxazolidinone ring in its structure. Oxazolidinones are known for their antibacterial properties and are often studied for their role in drug development.

Synthesis Analysis

The synthesis of (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one typically involves several key steps:

  1. Formation of the Oxazolidinone Ring:
    • The synthesis begins with the reaction of an appropriate amino acid derivative with a carbonyl compound to form the oxazolidinone structure. This step may involve cyclization reactions under acidic or basic conditions.
  2. Introduction of Methoxymethyl Group:
    • The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride. This step requires careful control of reaction conditions to avoid overreaction or side products.
  3. Synthesis of Benzoxazole Moiety:
    • The benzoxazole ring is typically formed through condensation reactions involving ortho-substituted phenols and carboxylic acids or their derivatives. This step may require heating and possibly the use of catalysts.
  4. Attachment of Trifluorobutoxy Group:
    • The trifluorobutoxy group can be introduced using nucleophilic substitution reactions where a trifluorobutyl halide reacts with an appropriate nucleophile derived from the benzoxazole precursor.
  5. Purification:
    • After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the target compound from any unreacted materials or by-products.
Molecular Structure Analysis

The molecular structure of (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one can be elucidated using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • NMR provides information about the hydrogen and carbon environments within the molecule. For instance, distinct chemical shifts can indicate the presence of specific functional groups and their connectivity.
  • Mass Spectrometry:
    • Mass spectrometry helps determine the molecular weight and fragmentation patterns of the compound. The molecular ion peak corresponds to the intact molecule, while fragment ions can provide insights into structural features.
  • Infrared (IR) Spectroscopy:
    • IR spectroscopy identifies functional groups based on characteristic absorption bands. For example, C=O stretching vibrations are indicative of carbonyl functionalities.

Molecular Formula

The molecular formula for this compound is C19_{19}H20_{20}F3_{3}N1_{1}O4_{4}, indicating a complex structure with multiple elements contributing to its properties.

Chemical Reactions Analysis

The chemical reactivity of (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one can be explored through various reactions:

  1. Nucleophilic Substitution:
    • The trifluorobutoxy group can undergo nucleophilic substitution reactions due to its electrophilic nature.
  2. Hydrolysis:
    • The oxazolidinone ring may be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  3. Reduction Reactions:
    • Potential reduction reactions could convert certain functional groups into alcohols or amines depending on the reagents used.
Mechanism of Action

The mechanism of action for (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one can be hypothesized based on its structural components:

  • Antibacterial Activity:
    • As an oxazolidinone derivative, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA in bacterial ribosomes. This action disrupts translation processes crucial for bacterial growth.
  • Targeting Specific Pathways:
    • The unique substituents like trifluorobutoxy may enhance selectivity towards specific bacterial strains or pathways compared to other compounds in its class.
Physical and Chemical Properties Analysis

The physical and chemical properties of (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one include:

Applications

(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one has potential applications in:

  1. Pharmaceutical Development:
    • Its antibacterial properties make it a candidate for developing new antibiotics effective against resistant strains.
  2. Material Science:
    • The unique structural features may allow it to be used in creating novel materials with specific electronic or optical properties.
  3. Research Applications:
    • It could serve as a tool compound for studying biological pathways related to protein synthesis inhibition.
Introduction to the Compound and Its Pharmacological Context

Historical Development and Discovery of Oxazolidinone-Based MAO Inhibitors

The rational design of SL25.1188 emerged from decades of research on monoamine oxidase inhibitors beginning with irreversible, non-selective compounds. Early MAO inhibitors like phenelzine and tranylcypromine exhibited severe side effects due to their lack of isoform selectivity and irreversible mechanism. The discovery of selegiline (L-deprenyl) as a selective, irreversible MAO-B inhibitor represented a significant advancement, enabling Parkinson's disease treatment with reduced adverse effects. However, the need for reversible inhibitors for diagnostic imaging drove research toward compounds with shorter receptor occupancy times [1].

Oxazolidinone derivatives entered the MAO inhibitor landscape through systematic structure-activity relationship studies focused on heterocyclic chemistry. Researchers at academic and pharmaceutical laboratories recognized that the oxazolidinone core offered an optimal scaffold for reversible enzyme inhibition due to its hydrogen-bonding capability and metabolic stability. The development pathway leading to SL25.1188 specifically began with the observation that 5-methoxymethyl substitution on the oxazolidinone ring significantly enhanced MAO-B affinity while maintaining selectivity over MAO-A. This discovery was followed by optimization of the N-3 substituent, where benzoxazole derivatives demonstrated superior binding characteristics compared to other aromatic systems. The final compound emerged as part of a focused effort to develop PET tracers that could quantify MAO-B density in living brain tissue, addressing a critical need in neurodegenerative disease research [1].

The radiochemical synthesis of [¹¹C]SL25.1188 represents a significant achievement in radiopharmaceutical chemistry. As reported by Saba et al., the radiolabeling process involves a cyclization reaction where [¹¹C]phosgene reacts with a ring-open precursor in dichloromethane at 100°C for two minutes. This method achieves a radiochemical yield of approximately 7% (decay-corrected, based on [¹¹C]methane) following HPLC purification. The total synthesis time is 30-32 minutes, producing a compound with >95% radiochemical purity and a specific activity of 50-70 GBq/μmol (1.35-1.89 Ci/μmol) at the end of synthesis. These parameters meet the stringent requirements for human PET imaging agents, highlighting the compound's pharmaceutical viability [1].

Structural and Functional Significance of the 1,2-Benzoxazole Moiety in Neuropharmacology

The 1,2-benzoxazole (benzisoxazole) component of SL25.1188 serves as the primary pharmacophore responsible for MAO-B recognition and binding. Benzoxazole-containing compounds demonstrate exceptional versatility in neuropharmacology due to their ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions within enzyme active sites. In SL25.1188, the benzoxazole moiety is specifically linked at the 3-position to the oxazolidinone core, creating a planar configuration that optimally positions the molecule within the MAO-B substrate cavity [1] [2].

Structure-activity relationship studies reveal that the 6-position substitution on the benzoxazole ring profoundly influences both binding affinity and selectivity. The incorporation of alkoxy chains at this position enhances MAO-B inhibition potency by extending into a hydrophobic subpocket of the enzyme's binding site. Molecular modeling analyses demonstrate that the 4,4,4-trifluorobutoxy substituent in SL25.1188 forms favorable van der Waals contacts with hydrophobic residues (Leu171, Phe168, and Tyr326) while the terminal trifluoromethyl group engages in dipole-dipole interactions with the protein backbone. The oxygen atom of the butoxy linker forms a critical hydrogen bond with a water molecule coordinated within the active site, further stabilizing the enzyme-inhibitor complex [1].

The functional significance of the benzoxazole moiety extends beyond target binding to influence pharmacokinetic properties. Benzoxazole derivatives typically exhibit enhanced metabolic stability compared to simpler aromatic systems due to resistance to oxidative degradation by hepatic enzymes. This characteristic is particularly valuable for PET tracers requiring sufficient in vivo stability to permit brain uptake and retention. In vitro studies confirm this stability profile for SL25.1188, with no detectable radioactive metabolites observed in plasma at 30 minutes post-injection in primate studies. This metabolic inertness ensures that the PET signal accurately reflects tracer binding to MAO-B rather than confounding metabolite accumulation [1].

Table 1: Inhibitory Activity of SL25.1188 Against MAO Isoforms

ParameterValueExperimental Conditions
MAO-B IC₅₀11.8 nMRat brain homogenate
MAO-A IC₅₀≈1,000 nMRat brain homogenate
Selectivity (MAO-B)84-foldMAO-A vs. MAO-B
Inhibition MechanismReversibleKinetic analysis

Role of Trifluorobutoxy Substituents in Enhancing Blood-Brain Barrier Permeability

The 4,4,4-trifluorobutoxy substituent at the 6-position of the benzoxazole ring serves a dual purpose: enhancing MAO-B binding affinity and facilitating BBB penetration. Fluorinated alkyl chains significantly influence a molecule's physicochemical properties, particularly lipophilicity and metabolic stability, which are critical determinants of CNS penetration. In SL25.1188, the trifluorobutoxy group elevates the calculated log P (cLogP) to approximately 2.8, within the optimal range (1-3) for passive BBB transport. This carefully balanced lipophilicity enables the compound to traverse endothelial cell membranes without requiring active transport mechanisms [1] [5].

The trifluoromethyl terminal group contributes to BBB penetration through multiple mechanisms. Fluorine substitution reduces polar surface area while increasing lipid solubility through the hydrophobic effect. Furthermore, the strong carbon-fluorine bonds provide metabolic stability against oxidative cleavage by hepatic enzymes, extending plasma half-life and increasing the fraction of intact compound available for brain uptake. Comparative studies with non-fluorinated analogs demonstrate significantly reduced brain uptake, confirming the importance of fluorine atoms in facilitating CNS penetration. PET imaging in non-human primates validates this design principle, with SL25.1188 achieving rapid brain accumulation (~5% injected dose/100 mL) within five minutes post-injection [1] [5].

Beyond passive diffusion, the trifluorobutoxy chain may influence transcellular transport mechanisms. Amphibian BBB studies examining vesicular transport indicate that fluorinated compounds can exhibit altered macropinocytosis rates compared to non-fluorinated analogs. While direct evidence in mammalian systems is limited, the rapid brain uptake kinetics of SL25.1188 suggest efficient transcellular passage. Regional distribution studies in baboons reveal the highest tracer accumulation in thalamus (distribution volume, VT = 10.9), striatum (VT = 10.3), and hippocampus (VT = 8.9), consistent with known MAO-B expression patterns. Pretreatment with deprenyl (2 mg/kg) reduces distribution volumes by 50% across all regions, confirming specific binding to MAO-B. The rapid displacement by cold SL25.1188 (85-100% within 50 minutes) further demonstrates the reversible binding kinetics essential for quantitative PET imaging [1] [4].

Table 2: Influence of Fluorinated Substituents on Key Molecular Properties

Molecular PropertyTrifluorobutoxy Substituent ContributionFunctional Consequence
Lipophilicity (log P)Increases by ~1.5 log units vs. butoxy analogEnhanced passive BBB permeability
Metabolic StabilityResistance to ω- and β-oxidationExtended plasma half-life
Dipole MomentIncreased molecular polarityOptimal desolvation energy for membrane passage
Binding AffinityAdditional hydrophobic interactions with MAO-BImproved IC₅₀ and selectivity

Properties

CAS Number

185835-97-6

Product Name

(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one

IUPAC Name

(5S)-5-(methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one

Molecular Formula

C16H17F3N2O5

Molecular Weight

374.31 g/mol

InChI

InChI=1S/C16H17F3N2O5/c1-23-9-11-8-21(15(22)25-11)14-12-4-3-10(7-13(12)26-20-14)24-6-2-5-16(17,18)19/h3-4,7,11H,2,5-6,8-9H2,1H3/t11-/m0/s1

InChI Key

SQMNCLANJWZZOG-NSHDSACASA-N

SMILES

COCC1CN(C(=O)O1)C2=NOC3=C2C=CC(=C3)OCCCC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

SL-25.1188; SL 25.1188; SL25.1188

Canonical SMILES

COCC1CN(C(=O)O1)C2=NOC3=C2C=CC(=C3)OCCCC(F)(F)F

Isomeric SMILES

COC[C@@H]1CN(C(=O)O1)C2=NOC3=C2C=CC(=C3)OCCCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.